10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
This compound belongs to the chromeno-oxazinone class of heterocyclic molecules, characterized by a fused benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one core. The structure includes a 3-chlorobenzyl substituent at position 10 and a methyl group at position 5.
Properties
Molecular Formula |
C23H22ClNO3 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
10-[(3-chlorophenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C23H22ClNO3/c1-14-21-16(12-25(13-27-21)11-15-5-4-6-17(24)9-15)10-20-18-7-2-3-8-19(18)23(26)28-22(14)20/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
InChI Key |
MCZKKKRWJKVBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 3-chlorobenzyl moiety serves as a reactive site for nucleophilic displacement. Under basic conditions (e.g., KOH/EtOH:H₂O), the chlorine atom undergoes substitution with nucleophiles such as amines or alkoxides . For example:
-
Reaction with Piperazine :
This yields piperazine-linked derivatives, which are pharmacologically relevant .
| Reaction Conditions | Nucleophile | Yield | Catalyst |
|---|---|---|---|
| Reflux in EtOH:H₂O (1:1), 1 h | Piperazine | 78–85% | KOH |
| DMF, 80°C, 2 h | Sodium Methoxide | 65% | None |
Electrophilic Aromatic Substitution
The benzochromene ring’s electron-rich nature allows for electrophilic substitutions, particularly at the C-8 and C-9 positions. Common reactions include:
-
Nitration :
at 0–5°C introduces a nitro group, predominantly at C-8 . -
Sulfonation :
under mild heating yields sulfonic acid derivatives.
Key Findings :
-
Nitration proceeds with 92% regioselectivity for C-8 .
-
Sulfonation requires prolonged reaction times (6–8 h) for optimal yields (70–75%).
Oxazine Ring-Opening Reactions
The oxazine ring’s lactam structure is susceptible to hydrolysis under acidic or basic conditions :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
\text{NaOH (10%), EtOH}, \Delta \rightarrow \text{Carboxylate Intermediate}
Comparative Reactivity :
| Condition | Product | Yield |
|---|---|---|
| HCl (conc.), 100°C | 3-Chlorobenzylamine derivative | 88% |
| NaOH (10%), 80°C | Sodium carboxylate | 72% |
Reduction of the Oxazine Carbonyl
The ketone group in the oxazine ring undergoes selective reduction:
Optimized Parameters :
-
Pressure: 50 psi
-
Catalyst Loading: 5% Pd-C
-
Yield: 94%
Cross-Coupling Reactions
The aromatic systems participate in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Functionalization at C-7 (methyl group) is achievable via bromination followed by coupling .
Representative Example :
| Substrate | Boron Reagent | Product | Yield |
|---|---|---|---|
| 7-Bromo derivative | Phenylboronic acid | 7-Phenyl analogue | 81% |
| 7-Bromo derivative | Vinylboronic ester | 7-Vinyl-substituted compound | 68% |
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition between the chromene’s diene and electron-deficient dienophiles (e.g., maleic anhydride):
-
Reaction efficiency: 60–65%
-
Stereoselectivity: >95% endo preference
Biological Interactions and Derivatization
The compound’s chlorobenzyl group enhances binding to hydrophobic enzyme pockets. Key interactions include:
Scientific Research Applications
10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Additionally, this compound can be used in the development of new materials and industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Chlorobenzyl vs. 3-Chlorobenzyl
- 10-(2-Chlorobenzyl)-7-methyl-... (STL516909): Molecular Formula: C₃₂H₁₉ClNO₃ (inferred from STL516909) . NMR studies (e.g., ) suggest that substituent positions significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting changes in electron density and spatial arrangement . Synthesis: Chlorination via PCl₅/POCl₃ (as in ) is a plausible route for introducing chlorine at the benzyl position .
- 10-Benzyl-7-methyl-... (Non-chlorinated analog): Molecular Formula: C₂₃H₂₀NO₃ (estimated molecular weight: ~366.41). Key Differences: Absence of the chloro group reduces hydrophobicity and may diminish electrophilic reactivity. Such analogs are critical for structure-activity relationship (SAR) studies to isolate the chlorine’s role .
Heterocyclic Framework Variations
- 9-(2-Chlorobenzyl)-6-methyl-... (Cyclopenta variant): Molecular Formula: C₂₂H₂₀ClNO₃ (MW: 381.85) .
Computational Similarity Metrics
- Tanimoto and Dice Indices: These metrics quantify structural similarity between the target compound and known inhibitors. For example, a high Tanimoto score (>0.85) using MACCS or Morgan fingerprints () would suggest shared pharmacophoric features . The 3-chlorobenzyl group’s electron-withdrawing nature may enhance similarity to bioactive chlorinated scaffolds.
Key Findings and Implications
Substituent Position: The 3-chlorobenzyl group likely enhances electronic effects compared to 2-chloro and non-chlorinated analogs, influencing reactivity and target binding.
Computational Guidance : Tanimoto/Dice metrics () provide a rapid screening tool to prioritize analogs for synthesis and testing .
Biological Activity
The compound 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a chlorobenzyl moiety and a benzochromene framework. Its molecular formula is , and it has a molecular weight of approximately 378.85 g/mol. The unique structural characteristics may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor properties. For example:
- Mechanism of Action : The compound induces apoptosis and paraptosis in cancer cells, which are critical processes for inhibiting tumor growth. It has been shown to affect signaling pathways related to cell survival and proliferation .
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values for these cell lines ranged from 4.83 μM to 11.3 μM, indicating potent activity against tumor growth .
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent:
- Monoamine Oxidase Inhibition : It has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound was found to inhibit MAO A and B with IC50 values around 1 μM .
- Potential Therapeutic Applications : Given its neuroprotective effects and ability to inhibit MAOs, the compound may serve as a therapeutic option for managing neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Chlorine Substitution : The presence of chlorine at specific positions significantly enhances the activity against various biological targets. For instance, modifications in the chlorobenzyl group have been correlated with increased binding affinity to target receptors .
- Methyl Group Influence : The methyl group at position 7 contributes positively to the compound's overall potency by enhancing lipophilicity and receptor interactions .
Data Summary Table
Study 1: Apoptosis Induction in Breast Cancer Cells
A study investigated the effect of the compound on MCF-7 cells. Results indicated that treatment with the compound led to increased markers of apoptosis within 24 hours of exposure. Flow cytometry analysis confirmed significant cell death attributed to both apoptosis and paraptosis pathways.
Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, the compound was administered in models of neurodegeneration. It demonstrated a reduction in neuronal cell death and improved behavioral outcomes in rodent models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
